molecular formula C21H18FN3O B4323659 12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4323659
M. Wt: 347.4 g/mol
InChI Key: HCJQGEGNSOSYCG-UHFFFAOYSA-N
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Description

The compound 12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (molecular formula: C₂₁H₁₈FN₃O, molecular weight: 347.393 g/mol) is a benzimidazo-quinazolinone derivative characterized by a fused heterocyclic core and stereochemical complexity. It features two defined stereocenters at positions 3R and 12S, as confirmed by its IUPAC name . This compound is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and cyclic diketones under solvent-free conditions, often catalyzed by reusable nanocatalysts like γ-Fe₂O₃@KSF or heteropoly acids . Its structural uniqueness lies in the 4-fluorophenyl substituent at position 12 and a methyl group at position 3, which influence both physicochemical properties and biological activity.

Properties

IUPAC Name

12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-12-10-16-19(18(26)11-12)20(13-6-8-14(22)9-7-13)25-17-5-3-2-4-15(17)23-21(25)24-16/h2-9,12,20H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJQGEGNSOSYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
12-(4-Fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Fluorophenyl, Methyl C₂₁H₁₈FN₃O 347.393
12-(4-Chlorophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Chlorophenyl, Dimethyl C₂₂H₂₁ClN₃O 378.88
12-(4-Methoxyphenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Methoxyphenyl (two positions) C₂₇H₂₂FN₃O₂ 439.490
3-Methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 2-Thienyl, Methyl C₁₈H₁₆N₃OS 325.41

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group enhances electrophilicity and metabolic stability compared to 4-chlorophenyl analogs .
  • Heteroaromatic Substitutions : The thienyl group in the compound from introduces π-π stacking capabilities, which may influence binding in biological systems.

Key Findings :

  • Nanocatalysts: Magnetic catalysts (e.g., Iron oxide@PMO-ICS-PrSO₃H) enable easy separation and reuse, enhancing sustainability .
  • Reaction Time : Most protocols achieve high yields (>85%) within 1–2 hours under solvent-free conditions, minimizing energy consumption .

Physicochemical and Stereochemical Considerations

  • Stereochemistry : The (3R,12S) configuration in the target compound is critical for chiral recognition in biological systems, as enantiomers may exhibit divergent activities .
  • Solubility : The 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2), whereas methoxy or hydroxyl substituents increase water solubility .
  • Thermal Stability : Melting points range from 240–260°C for fluorophenyl derivatives, higher than chlorophenyl analogs (220–235°C) due to stronger intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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